molecular formula C8H9ClN4 B7943497 HYDRALAZINE HYDROCHLORIDE

HYDRALAZINE HYDROCHLORIDE

Cat. No.: B7943497
M. Wt: 196.64 g/mol
InChI Key: SECXUXOCDLQOBI-MKFZHGHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

HYDRALAZINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

HYDRALAZINE HYDROCHLORIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of HYDRALAZINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed molecular targets and pathways involved are not extensively documented .

Comparison with Similar Compounds

HYDRALAZINE HYDROCHLORIDE can be compared with other similar compounds, such as:

    Phthalazine derivatives: These compounds share a similar core structure and may exhibit comparable chemical properties.

    Hydrazine derivatives: These compounds contain the hydrazine functional group and may undergo similar chemical reactions.

Properties

IUPAC Name

(Z)-8aH-phthalazin-1-ylidenehydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7H,9H2;1H/b11-8-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXUXOCDLQOBI-MKFZHGHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=CN=NC2=NN)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2C(=CN=N/C2=N\N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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